molecular formula C12H13NO4 B1595285 N-(2,2-Dimethoxyethyl)phthalimide CAS No. 27328-34-3

N-(2,2-Dimethoxyethyl)phthalimide

Cat. No. B1595285
CAS RN: 27328-34-3
M. Wt: 235.24 g/mol
InChI Key: HDSDOJMUZFFCFU-UHFFFAOYSA-N
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Description

“N-(2,2-Dimethoxyethyl)phthalimide” is a chemical compound with the molecular formula C12H13NO4 . It is also known by the synonym "2-(2,2-dimethoxyethyl)isoindoline-1,3-dione" . This compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of “N-(2,2-Dimethoxyethyl)phthalimide” can be achieved from Bromoacetaldehyde dimethyl acetal and Potassium phthalimide . There are six synthetic routes available for this compound .


Molecular Structure Analysis

The molecular weight of “N-(2,2-Dimethoxyethyl)phthalimide” is 235.24 . The empirical formula (Hill Notation) for this compound is C12H13NO4 .


Chemical Reactions Analysis

The most important synthesis of phthalimides, including “N-(2,2-Dimethoxyethyl)phthalimide”, is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .

Scientific Research Applications

1. Green Chemistry in Education

An experiment for N-methylation of phthalimide using environmentally safe methylating reagent, dimethyl carbonate, was developed. This process, catalyzed by DABCO, results in N-methylphthalimide with 81% yield. It is suitable for undergraduate Organic Chemistry courses to enhance student participation in scientific research (Zhao Sheng-yi, 2013).

2. Fluorescent Building Block in Peptide Synthesis

A new 4-(N,N-dimethylamino) phthalimide-based fluorescent building block has been synthesized for solid-phase peptide synthesis. This block is useful for biological applications in sensing protein/protein interactions when incorporated into peptides (M. Eugenio Vázquez et al., 2004).

3. Copolymer Synthesis

N-(2-Hydroxyethyl) phthalimide was used to synthesize 2-(N-phthalimido)ethyl methacrylate. Copolymers of this monomer with methyl methacrylate were produced, showing potential in the field of polymer science for their unique properties and applications (R. Jayakumar et al., 2000).

4. Studying DNA-Protein Interactions

Solvatochromic fluorescent 4-aminophthalimide (API) and 4-(N,N-dimethylamino)phthalimide (DAPI) were attached to nucleosides for studying DNA-protein interactions. These nucleosides, once incorporated into oligonucleotides, are valuable tools for detecting interactions with specific proteins (Jan Riedl et al., 2012).

5. Phthalimide Derivatives in Bioactive Applications

A series of N-substituted-3,5-dimethoxy phthalimide derivatives were designed and synthesized, showing significant anti-tumor and anti-angiogenesis activities. This demonstrates the potential of phthalimide derivatives in medicinal chemistry (Q. Si, 2013).

6. Aromatic Poly(amide-imide) Synthesis

N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide, a new dicarboxylic acid, was synthesized for creating aromatic poly(amide-imide)s. These polymers exhibited excellent thermal stability and solubility, making them relevant for advanced material science applications (Hossein Behniafar et al., 2004).

7. Trifluoromethylthiolation in Organic Synthesis

N-(Trifluoromethylthio)phthalimide is used in organic synthesis for trifluoromethylthiolation of boronic acids and alkynes. This demonstrates its utility in producing biologically active agents in pharmaceutical and agrochemical research (Roman Pluta et al., 2014).

Safety And Hazards

“N-(2,2-Dimethoxyethyl)phthalimide” is classified as hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is very toxic to aquatic life . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(2,2-dimethoxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10(17-2)7-13-11(14)8-5-3-4-6-9(8)12(13)15/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSDOJMUZFFCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=O)C2=CC=CC=C2C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181771
Record name N-(2,2-Dimethoxyethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)phthalimide

CAS RN

27328-34-3
Record name 2-(2,2-Dimethoxyethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27328-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027328343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2-Dimethoxyethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RS McElhinney, JE McCormick, MC Bibby… - Journal of medicinal …, 1996 - ACS Publications
5-Fluorouracil (5-FU) seco-nucleosides having as the “sugar” moiety a two-carbon (C 2 ) side chain carrying a N-(2-chloroethyl)-N-nitrosourea group were designed as molecular …
Number of citations: 13 pubs.acs.org
J Zábranský, M Houska, J Kálal - Die Makromolekulare Chemie …, 1985 - Wiley Online Library
Hydrophilic monomers containing aldehyde or acetal groups based on N‐substituted amides of methacrylic and acrylic acid were prepared. The structure of these monomers prevents …
Number of citations: 14 onlinelibrary.wiley.com
SAL Laurent, J Boissier, F Coslédan, H Gornitzka… - 2008 - Wiley Online Library
Over the past 20 years, praziquantel, a pyrazinoisoquinoline derivative, has become the mainstay for morbidity control of human and animal schistosomiasis. From early in their lives in …
F Albericio, JA Joule, M Álvarez - ARKIVOC, 2004 - arkat-usa.org
Different N-protected dichloromethanimines have been used for the preparation of pyrido [3, 2: 4, 5] pyrrolo [1, 2-c] pyrimidines and the results are compared. The preparation of 4-chloro…
Number of citations: 3 www.arkat-usa.org

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